4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c1-15-5-2-6-18(22-15)23-19(25)16-7-9-17(10-8-16)28(26,27)24(13-3-11-20)14-4-12-21/h2,5-10H,3-4,13-14H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISMWEZZOSYFMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the sulfamoyl group through a sulfonation reaction. The cyanoethyl groups can be added via a nucleophilic substitution reaction using appropriate cyanoethylating agents. The pyridinyl moiety is then introduced through a coupling reaction, often facilitated by a palladium catalyst under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzamide and pyridinyl sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyanoethyl groups may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Sulfamoyl and Benzamide Moieties
Table 1: Key Structural Differences Among Analogs
Key Observations :
- The bis(2-cyanoethyl) group in the target compound distinguishes it from analogs with alkyl (e.g., LMM5, ), aromatic (e.g., 5f, ), or oxygen-linked (e.g., allyloxy, ) substituents.
Physical and Spectral Properties
Table 2: Comparative Physical Data
Analysis :
- The target compound lacks reported melting point data, unlike halogenated analogs (e.g., 5i: 256–258°C, ), which exhibit higher thermal stability due to stronger intermolecular forces (e.g., Cl substituent).
- Cyanoethyl groups likely reduce crystallinity compared to oxadiazole or tetrahydrofuran-containing analogs (e.g., LMM5, 5f).
Table 3: Activity Profiles of Selected Analogs
Insights :
- Unlike oxadiazole-containing LMM5/LMM11 , the target compound lacks heterocyclic moieties linked to antifungal efficacy.
Biological Activity
4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure
The compound's structure features a benzamide core linked to a sulfamoyl group and a pyridine moiety, which may contribute to its biological activity. The presence of the bis(2-cyanoethyl) substituent enhances its chemical reactivity and interaction with biological targets.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The sulfamoyl group may facilitate binding to active sites, while the pyridine ring could modulate receptor activity. Further studies are needed to elucidate the exact pathways involved.
Biological Activity
Recent studies have indicated that compounds similar to this compound exhibit various pharmacological activities:
- Antitumor Activity : Some derivatives show significant inhibitory effects against cancer cell lines, indicating potential as anticancer agents.
- Antibacterial Properties : Preliminary screening suggests effectiveness against common bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Effects : Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.
Case Studies
- Antitumor Activity : A study evaluated the cytotoxic effects of similar benzamide derivatives on MCF-7 breast cancer cells. Results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating enhanced efficacy .
- Antibacterial Screening : In vitro assays demonstrated that derivatives with similar structural features inhibited bacterial growth at low concentrations (MIC values ranging from 0.12 to 0.98 µg/mL), outperforming traditional antibiotics .
- Anti-inflammatory Research : Another study indicated that compounds with a similar sulfamoyl group reduced nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), highlighting their potential in managing inflammatory responses .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Antitumor Activity | Antibacterial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | Effective against E. coli and S. aureus | Significant inhibition of NO production |
| Benzamide Derivative A | High | Moderate | Low |
| Benzamide Derivative B | Low | Effective against S. aureus | Moderate |
Q & A
Q. What are the core structural features of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-methylpyridin-2-yl)benzamide, and how do they influence its physicochemical properties?
The compound features:
- A benzamide core with a sulfamoyl group substituted by two 2-cyanoethyl moieties.
- A 6-methylpyridin-2-yl group as the amide substituent. The sulfamoyl group enhances hydrogen-bonding capacity and solubility in polar solvents, while the pyridyl group contributes to π-π stacking interactions in biological systems. The 2-cyanoethyl substituents may influence steric effects and metabolic stability .
Q. What synthetic strategies are employed to prepare this compound, and what are critical reaction conditions?
Synthesis involves:
- Step 1 : Formation of the sulfamoyl group via reaction of sulfamoyl chloride with bis(2-cyanoethyl)amine under inert conditions (e.g., dry THF, 0–5°C) .
- Step 2 : Coupling the sulfamoyl intermediate with 6-methylpyridin-2-amine using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in dichloromethane .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Critical factors include moisture control (to prevent hydrolysis of the cyano groups) and stoichiometric precision in coupling reactions .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm regiochemistry of the pyridyl and sulfamoyl groups (e.g., ¹H NMR δ 8.2–8.5 ppm for pyridyl protons) .
- HPLC-MS : For purity assessment (>95%) and molecular weight verification (e.g., [M+H]⁺ = 429.4) .
- X-ray crystallography : To resolve stereoelectronic effects of the sulfamoyl-pyridyl interaction (SHELXL refinement recommended) .
Q. What are common biological targets for structurally related benzamide-sulfonamide hybrids?
Similar compounds target:
- Enzymes : Carbonic anhydrase isoforms (via sulfonamide-Zn²⁺ coordination) .
- Receptors : Allosteric modulators of GPCRs (e.g., mGluR5) due to pyridyl aromaticity .
- Antimicrobial pathways : Thymidylate synthase inhibition (observed in thiazole-sulfonamide analogues) .
Q. How do researchers address solubility challenges during in vitro assays?
Strategies include:
- Co-solvent systems : DMSO/PBS mixtures (≤1% DMSO) for cell-based assays .
- Micellar encapsulation : Using poloxamers or cyclodextrins to enhance aqueous dispersion .
- Salt formation : Hydrochloride salts to improve crystallinity and dissolution rates .
Advanced Research Questions
Q. How do substituent modifications on the pyridyl ring impact structure-activity relationships (SAR)?
Substituent effects were systematically studied in analogues (e.g., 7a–e in ):
Q. How can contradictory biochemical assay data (e.g., IC₅₀ variability) be resolved?
Contradictions arise from:
- Assay conditions : Buffer pH affects sulfonamide ionization (pKa ~10.5). Use standardized Tris-HCl (pH 7.4) .
- Protein source : Recombinant vs. native enzyme purity (validate via SDS-PAGE).
- Positive controls : Include acetazolamide for carbonic anhydrase assays to calibrate activity .
Q. What strategies optimize synthetic routes for scalability without compromising yield?
Advanced approaches include:
- Flow chemistry : For controlled sulfamoylation (prevents exothermic side reactions) .
- Catalytic methods : Pd/C-mediated hydrogenation to reduce nitro intermediates in pyridyl synthesis .
- DoE (Design of Experiments) : To optimize reaction time/temperature (e.g., 65°C for 8 hours maximizes coupling efficiency) .
Q. What mechanistic insights explain its interaction with oxidative stress pathways?
Analogues with benzothiazole-sulfonamide motifs (e.g., ):
- Scavenge ROS (e.g., •OH, IC₅₀ = 5.7 µM) via radical adduct formation with the sulfamoyl group.
- Upregulate Nrf2-mediated antioxidant genes (e.g., HO-1) in murine macrophage models .
Q. How does X-ray crystallography using SHELX software resolve conformational ambiguities?
SHELXL (via Olex2 ) enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
